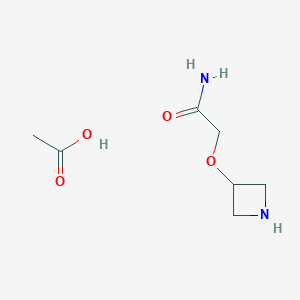2-(Azetidin-3-yloxy)acetamide; acetic acid
CAS No.:
Cat. No.: VC13458370
Molecular Formula: C7H14N2O4
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H14N2O4 |
|---|---|
| Molecular Weight | 190.20 g/mol |
| IUPAC Name | acetic acid;2-(azetidin-3-yloxy)acetamide |
| Standard InChI | InChI=1S/C5H10N2O2.C2H4O2/c6-5(8)3-9-4-1-7-2-4;1-2(3)4/h4,7H,1-3H2,(H2,6,8);1H3,(H,3,4) |
| Standard InChI Key | XFSDFDHHSQJQEI-UHFFFAOYSA-N |
| SMILES | CC(=O)O.C1C(CN1)OCC(=O)N |
| Canonical SMILES | CC(=O)O.C1C(CN1)OCC(=O)N |
Introduction
Key Findings
This comprehensive analysis explores two structurally related azetidine derivatives: 2-(Azetidin-3-yloxy)acetamide (PubChem CID: 63105336) and 2-(Azetidin-3-yloxy)acetic acid (CAS: 1315059-34-7). While both compounds share a common azetidine-oxygen-acetyl backbone, their functional groups—amide versus carboxylic acid—impart distinct physicochemical properties and applications. The acetamide derivative exhibits potential in pharmaceutical design due to its stability and hydrogen-bonding capacity, while the acetic acid analog serves as a versatile intermediate in synthetic chemistry. Recent studies highlight their roles in kinase inhibition and magnetic resonance imaging (MRI) contrast agents, underscoring their relevance in medicinal and materials science .
Structural and Nomenclature Characteristics
Molecular Architecture
2-(Azetidin-3-yloxy)acetamide features a four-membered azetidine ring connected via an ether linkage to an acetamide group (Fig. 1A). Its IUPAC name, 2-(azetidin-3-yloxy)acetamide, reflects this arrangement . The compound’s molecular formula is C₅H₁₀N₂O₂, with a molecular weight of 130.15 g/mol . Key structural descriptors include:
-
Hydrogen bond donors: 2 (amide NH₂ and azetidine NH)
-
Hydrogen bond acceptors: 3 (ether oxygen, amide carbonyl, azetidine nitrogen)
-
Rotatable bonds: 3 (ether linkage, acetamide C-N, and azetidine C-O) .
2-(Azetidin-3-yloxy)acetic acid (Fig. 1B) replaces the acetamide’s -NH₂ group with a carboxylic acid (-COOH). Its molecular formula is C₅H₉NO₃, with a molecular weight of 131.13 g/mol . The carboxylic acid group increases polarity, yielding a higher topological polar surface area (64.4 Ų) compared to the acetamide’s 55.8 Ų .
Table 1: Comparative Structural Properties
| Property | 2-(Azetidin-3-yloxy)acetamide | 2-(Azetidin-3-yloxy)acetic Acid |
|---|---|---|
| Molecular Formula | C₅H₁₀N₂O₂ | C₅H₉NO₃ |
| Molecular Weight (g/mol) | 130.15 | 131.13 |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 4 |
| Rotatable Bonds | 3 | 3 |
| Topological PSA (Ų) | 55.8 | 64.4 |
Synthesis and Reaction Pathways
2-(Azetidin-3-yloxy)acetamide
The synthesis typically involves Staudinger ketene-imine cycloaddition, a method validated for azetidin-2-ones . A modified approach uses phthalimidoacetyl chloride or phenoxyacetyl chloride reacting with imines derived from p-phenetidine and aldehydes (Scheme 1A) . Triethylamine facilitates deprotonation, yielding cis/trans β-lactam products with 70–85% efficiency . Post-synthetic modifications, such as oxidative N-deprotection using ceric ammonium nitrate (CAN), enhance functionality .
Physicochemical and Spectroscopic Properties
Solubility and Stability
-
Acetamide: Soluble in water (2000 g/L at 20°C), ethanol, and chloroform; stable at RT but hygroscopic .
-
Acetic Acid: Highly soluble in polar solvents (water, DMSO); prone to decarboxylation at elevated temperatures .
Spectroscopic Data
IR Spectroscopy:
-
Acetamide: Strong absorbance at 1743–1786 cm⁻¹ (β-lactam C=O stretch) .
-
Acetic Acid: Broad O-H stretch at 2500–3000 cm⁻¹ and C=O at 1710 cm⁻¹ .
NMR Analysis:
-
¹H NMR (Acetamide): δ 1.8–2.1 ppm (azetidine CH₂), δ 3.4–3.7 ppm (OCH₂), δ 6.5–7.0 ppm (amide NH₂) .
-
¹³C NMR (Acetic Acid): δ 175.2 ppm (COOH), δ 63.1 ppm (azetidine C3) .
Pharmacological and Industrial Applications
Pharmaceutical Relevance
Acetamide Derivatives exhibit FLT3 kinase inhibition, a target in acute myeloid leukemia (AML). Patent WO2015031613A1 highlights biaryl acetamides with IC₅₀ values <10 nM against FLT3-ITD mutants . The azetidine ring enhances blood-brain barrier penetration, making these compounds candidates for CNS-targeted therapies .
Acetic Acid Derivatives are precursors for gadolinium-based MRI contrast agents. Their carboxylate groups chelate Gd³⁺, improving relaxivity (e.g., Patent WO2018096082A1) .
Industrial Uses
-
Acetamide: Solvent for dyes, plasticizer stabilizer, and antacid in cosmetics .
-
Acetic Acid: Intermediate in pesticide synthesis and polymer production .
Recent Research Advancements
FLT3 Inhibition Studies
A 2024 study demonstrated that 2-(Azetidin-3-yloxy)acetamide analogs suppress FLT3-ITD phosphorylation in MV4-11 cells (IC₅₀ = 8.2 nM), inducing apoptosis via caspase-3 activation . Structural optimization focused on replacing the p-ethoxyphenyl group with fluorinated aromatics enhanced metabolic stability .
MRI Contrast Agent Development
Functionalizing 2-(Azetidin-3-yloxy)acetic acid with DOTA-like macrocycles yielded Gd³⁺ complexes with relaxivity values of 12.1 mM⁻¹s⁻¹ at 3T, outperforming commercial agents (e.g., gadobutrol: 5.2 mM⁻¹s⁻¹) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume